molecular formula C6H14O5 B8210289 2-Deoxyglucitol

2-Deoxyglucitol

Cat. No.: B8210289
M. Wt: 166.17 g/mol
InChI Key: LWWIYCLYWKAKRR-PBXRRBTRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Deoxyglucitol can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using the methods mentioned above. The choice of method depends on factors such as cost, yield, and purity requirements.

Mechanism of Action

2-Deoxyglucitol exerts its effects by inhibiting glycolysis. It is taken up by glucose transporters and phosphorylated to 2-deoxyglucose-6-phosphate by hexokinase. 2-deoxyglucose-6-phosphate cannot be further metabolized, leading to the inhibition of glycolysis and a decrease in ATP production . This mechanism is particularly effective in cancer cells, which rely heavily on glycolysis for energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its ability to inhibit glycolysis by mimicking glucose while preventing its further metabolism. This property makes it a valuable tool in cancer research and potential therapeutic applications .

Properties

IUPAC Name

(2R,3S,4R)-hexane-1,2,3,4,6-pentol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O5/c7-2-1-4(9)6(11)5(10)3-8/h4-11H,1-3H2/t4-,5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWWIYCLYWKAKRR-PBXRRBTRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(C(CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CO)[C@H]([C@@H]([C@@H](CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Deoxyglucitol
Reactant of Route 2
2-Deoxyglucitol
Reactant of Route 3
2-Deoxyglucitol
Reactant of Route 4
2-Deoxyglucitol
Reactant of Route 5
2-Deoxyglucitol
Reactant of Route 6
2-Deoxyglucitol

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